molecular formula C20H23ClO B12677390 (E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene CAS No. 54513-47-2

(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene

Cat. No.: B12677390
CAS No.: 54513-47-2
M. Wt: 314.8 g/mol
InChI Key: YEJFQWHGEFCWJX-HMMYKYKNSA-N
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Description

(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene is an organic compound that belongs to the class of vinylbenzenes This compound is characterized by the presence of a butyl group, a chloro group, and an ethoxyphenyl group attached to a vinylbenzene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-ethoxybenzaldehyde: This can be synthesized from 4-ethoxyphenol through an oxidation reaction.

    Formation of (E)-1-chloro-2-(4-ethoxyphenyl)ethene: This intermediate is prepared by reacting 4-ethoxybenzaldehyde with a chlorinating agent such as thionyl chloride.

    Final coupling reaction: The intermediate is then coupled with 1-butylbenzene in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the vinyl group to an alkane.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate.

Major Products

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: The major product is the corresponding alkane.

    Substitution: Products vary depending on the nucleophile used, such as amines or thiols.

Scientific Research Applications

(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-Butyl-4-(1-chloro-2-(4-methoxyphenyl)vinyl)benzene: Similar structure but with a methoxy group instead of an ethoxy group.

    (E)-1-Butyl-4-(1-chloro-2-(4-hydroxyphenyl)vinyl)benzene: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the ethoxy group plays a crucial role.

Properties

CAS No.

54513-47-2

Molecular Formula

C20H23ClO

Molecular Weight

314.8 g/mol

IUPAC Name

1-butyl-4-[(E)-1-chloro-2-(4-ethoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C20H23ClO/c1-3-5-6-16-7-11-18(12-8-16)20(21)15-17-9-13-19(14-10-17)22-4-2/h7-15H,3-6H2,1-2H3/b20-15+

InChI Key

YEJFQWHGEFCWJX-HMMYKYKNSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)OCC)/Cl

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OCC)Cl

Origin of Product

United States

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